molecular formula C15H12N2O2S2 B12919023 2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole CAS No. 113642-56-1

2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole

Cat. No.: B12919023
CAS No.: 113642-56-1
M. Wt: 316.4 g/mol
InChI Key: KRYTYGKKYAPNJY-UHFFFAOYSA-N
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Description

2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a benzylsulfonyl group and a phenyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.

    Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific combination of a benzylsulfonyl group and a phenyl group attached to a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

113642-56-1

Molecular Formula

C15H12N2O2S2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole

InChI

InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

KRYTYGKKYAPNJY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3

Origin of Product

United States

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